(1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Overview
Description
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number 115576-91-5 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” involves the use of lithium aluminum hydride in tetrahydrofuran . The reaction is carried out under an ice cooling for one hour . After the reaction, a saturated sodium bicarbonate solution is slowly added to the mixture under an ice cooling . The precipitate is removed by filtration, and the residue is concentrated . The concentrate is then purified by silica gel column chromatography to yield the title compound .
Molecular Structure Analysis
The IUPAC name of the compound is “(1-methyl-1H-benzimidazol-5-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3" . The InChI key is "FNWIOHZJMSLWCF-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid compound . It is stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives are well-known for their antimicrobial properties. They have been found to exhibit significant antibacterial and antifungal activities . The presence of the imidazole ring contributes to the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth. This makes (1-methylbenzimidazol-5-yl)methanol a potential candidate for developing new antimicrobial drugs.
Antitubercular Activity
Compounds containing the imidazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The structure of (1-methylbenzimidazol-5-yl)methanol allows for modifications that can enhance its efficacy against tuberculosis, making it a valuable scaffold in the search for novel antitubercular agents.
Metal-Organic Frameworks (MOFs)
Imidazole derivatives can be used as organic linkers in the synthesis of MOFs . These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The ability of (1-methylbenzimidazol-5-yl)methanol to form stable MOFs can be exploited in designing materials for carbon dioxide capture and storage, contributing to environmental sustainability.
Anticancer Agents
Imidazole-containing compounds have shown promise as anticancer agents due to their ability to interfere with cell proliferation and survival pathways . (1-methylbenzimidazol-5-yl)methanol could serve as a lead compound for the synthesis of new anticancer drugs, potentially offering alternative treatments for various types of cancer.
Neurological Disorders
Some imidazole derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems . Exploring the applications of (1-methylbenzimidazol-5-yl)methanol in this area could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Safety And Hazards
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |
CAS RN |
115576-91-5 | |
Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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